1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones, followed by methylation and amination steps . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of kinases or other regulatory proteins, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-5-(1H-pyrazol-4-yl)-1H-pyrazol-4-amine
- 1,4-dimethyl-3-(1H-pyrazol-3-yl)-1H-pyrazol-5-amine
- 1,4-dimethyl-3-(1H-pyrazol-5-yl)-1H-pyrazol-4-amine
Uniqueness
1,4-dimethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and specific methylation positions make it a versatile compound for various applications .
Properties
Molecular Formula |
C8H11N5 |
---|---|
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2,4-dimethyl-5-(1H-pyrazol-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H11N5/c1-5-7(6-3-10-11-4-6)12-13(2)8(5)9/h3-4H,9H2,1-2H3,(H,10,11) |
InChI Key |
UOVRJGHMPQRCTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CNN=C2)C)N |
Origin of Product |
United States |
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